molecular formula C18H19N3OS B2439212 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide CAS No. 851473-15-9

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide

Cat. No.: B2439212
CAS No.: 851473-15-9
M. Wt: 325.43
InChI Key: NRANFRLRLGRMHW-UHFFFAOYSA-N
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Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl and cyclohexanecarboxamide group, contributes to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex

Biochemical Pathways

The interaction of the compound with Pantothenate synthetase affects the biosynthesis of pantothenate and, consequently, the production of coenzyme A . Coenzyme A is involved in various metabolic pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of Pantothenate synthetase can have significant downstream effects on these metabolic processes.

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been considered during its design. These properties can significantly impact the bioavailability of the compound.

Result of Action

The compound has shown significant activity against Mycobacterium tuberculosis (Mtb), with IC50 values in the low micromolar range . This suggests that the compound can effectively inhibit the growth of Mtb by targeting Pantothenate synthetase.

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(14-4-2-1-3-5-14)19-15-8-6-13(7-9-15)16-12-21-10-11-23-18(21)20-16/h6-12,14H,1-5H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRANFRLRLGRMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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